molecular formula C13H9F3N2O3 B8175467 3-Nitro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

3-Nitro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

Cat. No.: B8175467
M. Wt: 298.22 g/mol
InChI Key: GKZQFUUBTSFBIM-UHFFFAOYSA-N
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Description

3-Nitro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is an organic compound characterized by the presence of a nitro group, a trifluoromethoxy group, and an amine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine typically involves a multi-step process:

    Nitration: The biphenyl compound is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Conversion to 3-amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine.

    Substitution: Introduction of various functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

3-Nitro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Chemical Biology: It serves as a probe for studying biological processes involving nitro and amine groups.

Mechanism of Action

The mechanism of action of 3-Nitro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the amine group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-4’-(trifluoromethoxy)-3’-(trifluoromethyl)-[1,1’-biphenyl]
  • 3-Nitro-4-(trifluoromethoxy)-1,1’-biphenyl

Uniqueness

3-Nitro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is unique due to the specific positioning of the nitro, trifluoromethoxy, and amine groups on the biphenyl structure. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-nitro-4-[4-(trifluoromethoxy)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3/c14-13(15,16)21-10-4-1-8(2-5-10)9-3-6-11(17)12(7-9)18(19)20/h1-7H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZQFUUBTSFBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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